

SNRPB Expression Across Published Datasets: A Meta-Analysis and Comparison Guide

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This guide provides a comprehensive meta-analysis of Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) expression in various cancers, drawing from publicly available datasets. It is intended for researchers, scientists, and drug development professionals interested in the role of SNRPB as a potential prognostic biomarker and therapeutic target.

Introduction

SNRPB is a core component of the spliceosome, playing a critical role in pre-mRNA splicing.[1] [2] Dysregulation of SNRPB has been implicated in the tumorigenesis of various cancers by influencing the splicing of pre-mRNA and leading to the generation of aberrant mRNA variants. [1] This guide synthesizes findings from multiple studies to provide a comparative overview of SNRPB expression, its prognostic significance, and associated signaling pathways across different tumor types. The data presented is primarily derived from large-scale cancer genomics datasets such as The Cancer Genome Atlas (TCGA), Gene Expression Omnibus (GEO), and The Human Protein Atlas (HPA).[3]

Comparative Analysis of SNRPB mRNA Expression

A pan-cancer analysis of SNRPB mRNA expression reveals a significant upregulation in a majority of tumor types when compared to corresponding normal tissues.[3] Data from TCGA and the Genotype-Tissue Expression (GTEx) project shows increased SNRPB expression in 28 out of 33 cancer types.[3] Further validation using GEO datasets confirmed this trend in 17 out of 21 tumors.[3]



Cancer Type	Dataset(s)	Expression Status in Tumor vs. Normal	Reference(s)
Adrenocortical carcinoma (ACC)	TCGA	Upregulated	[3]
Bladder Urothelial Carcinoma (BLCA)	TCGA	Upregulated	[3]
Breast invasive carcinoma (BRCA)	TCGA, CPTAC	Upregulated	[3]
Cervical squamous cell carcinoma (CESC)	TCGA	Upregulated	[3]
Cholangiocarcinoma (CHOL)	TCGA	Upregulated	[3]
Colon adenocarcinoma (COAD)	TCGA	Upregulated	[3]
Esophageal carcinoma (ESCA)	TCGA, GEO	Upregulated	[4]
Glioblastoma multiforme (GBM)	TCGA	Upregulated	[4]
Head and Neck squamous cell carcinoma (HNSC)	TCGA, CPTAC	Upregulated	[3]
Kidney Chromophobe (KICH)	TCGA	Upregulated	[3]
Kidney renal clear cell carcinoma (KIRC)	TCGA, CPTAC	Upregulated	[3]
Kidney renal papillary cell carcinoma (KIRP)	TCGA	Upregulated	[3]



Brain Lower Grade Glioma (LGG)	TCGA	Upregulated	[3]
Liver hepatocellular carcinoma (LIHC)	TCGA, GEO	Upregulated	[3][5]
Lung adenocarcinoma (LUAD)	TCGA	Upregulated	[3]
Lung squamous cell carcinoma (LUSC)	TCGA	Upregulated	[3]
Mesothelioma (MESO)	TCGA	Upregulated	[3]
Ovarian serous cystadenocarcinoma (OV)	TCGA, CPTAC	Upregulated	[3][6]
Pancreatic adenocarcinoma (PAAD)	TCGA	Upregulated	[3]
Prostate adenocarcinoma (PRAD)	TCGA	Upregulated	[3]
Rectum adenocarcinoma (READ)	TCGA	Upregulated	[3]
Sarcoma (SARC)	TCGA	Upregulated	[3]
Skin Cutaneous Melanoma (SKCM)	TCGA	Upregulated	[3]
Stomach adenocarcinoma (STAD)	TCGA	Upregulated	[4]
Testicular Germ Cell Tumors (TGCT)	TCGA	Upregulated	[4]



Thyroid carcinoma (THCA)	TCGA	Upregulated	[3]
Uterine Corpus Endometrial Carcinoma (UCEC)	TCGA	Upregulated	[3]
Uveal Melanoma (UVM)	TCGA	Upregulated	[3]

Prognostic Value of SNRPB Expression

High expression of SNRPB is consistently associated with a poor prognosis across multiple cancer types.[1][3] Survival analyses have demonstrated that elevated SNRPB levels are a risk factor for decreased Overall Survival (OS), Disease-Specific Survival (DSS), and Progression-Free Interval (PFI).[3]

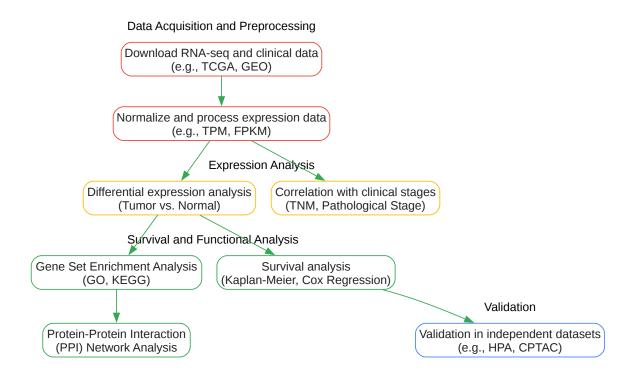


Cancer Type	Prognostic Impact of High SNRPB Expression	Survival Metric	Reference(s)
Adrenocortical carcinoma (ACC)	Unfavorable	OS, DSS	[3]
Bladder Urothelial Carcinoma (BLCA)	Unfavorable	OS, DSS	[3]
Kidney renal papillary cell carcinoma (KIRP)	Unfavorable	OS, DSS	[3]
Brain Lower Grade Glioma (LGG)	Unfavorable	OS, DSS	[3]
Liver hepatocellular carcinoma (LIHC)	Unfavorable	OS, DSS	[3][5]
Lung adenocarcinoma (LUAD)	Unfavorable	OS	[3]
Mesothelioma (MESO)	Unfavorable	OS, DSS	[3]
Sarcoma (SARC)	Unfavorable	OS	[3]
Skin Cutaneous Melanoma (SKCM)	Unfavorable	OS, DSS	[3]
Uveal Melanoma (UVM)	Unfavorable	OS, DSS	[3]
Non-small-cell lung cancer (NSCLC)	Unfavorable	os	[7]
Ovarian cancer	Unfavorable	-	[6]
Endometrial cancer	Unfavorable	-	[8]

Experimental Protocols



The findings presented in this guide are based on bioinformatic analyses of publicly available datasets. The general workflow for these types of studies is outlined below.



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Bioinformatic analysis workflow for SNRPB expression.

Key Methodologies:

 Data Source and Preparation: mRNA expression data (normalized as transcripts per million reads - TPM) and clinical information were primarily obtained from The Cancer Genome Atlas (TCGA) database.[3] Additional datasets from the Gene Expression Omnibus (GEO)



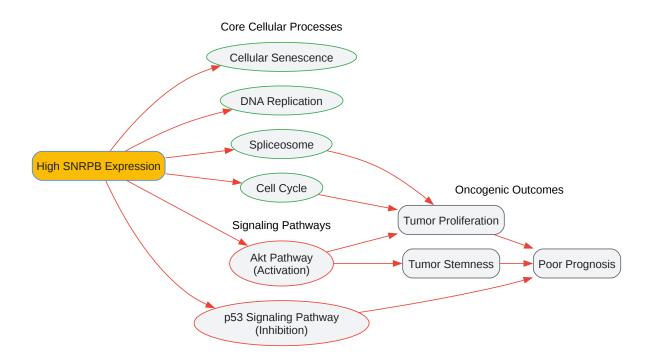
and protein expression data from The Human Protein Atlas (HPA) and the Clinical Proteomic Tumor Analysis Consortium (CPTAC) were used for validation.[3]

- Differential Expression Analysis: The expression of SNRPB in tumor tissues was compared
 with that in normal tissues. For some tumors without corresponding normal tissue data in
 TCGA, data from the Genotype-Tissue Expression (GTEx) project was utilized.[3]
- Survival Analysis: The prognostic value of SNRPB was assessed using Overall Survival
 (OS), Disease-Specific Survival (DSS), and Progression-Free Interval (PFI) as outcomes.
 Patients were typically divided into high and low expression groups based on the median
 expression of SNRPB, and Kaplan-Meier curves and Cox regression analyses were
 performed.[3]
- Functional Enrichment Analysis: To explore the potential biological functions of SNRPB,
 Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway
 enrichment analyses were conducted on SNRPB and its co-expressed genes.[3]

Signaling Pathways Involving SNRPB

Enrichment analyses have revealed that SNRPB and its co-expressed genes are significantly involved in several key cancer-related pathways.





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Signaling pathways associated with high SNRPB expression.

The most significantly enriched biological processes and pathways include:

 Cell Cycle: SNRPB and its co-expressed genes, such as CDK1, CDC6, AURKB, CCNB1, CCNA2, and CDC45, are closely associated with cell cycle regulation.[3] This suggests that the oncogenic role of SNRPB may be primarily achieved by affecting cell cycle progression.
 [3]



- Spliceosome: As a core component, SNRPB is integral to the function of the spliceosome.[1]
- p53 Signaling Pathway: KEGG enrichment analysis has shown a significant association with the p53 signaling pathway.[1][3] Studies have indicated an inhibitory effect of SNRPB on this pathway.[3]
- Akt Signaling Pathway: In hepatocellular carcinoma, SNRPB has been shown to enhance the activity of the Akt pathway, which promotes tumor growth.[9]
- Cellular Senescence: This pathway was also found to be significantly enriched in pan-cancer analyses.[1][3]

Conclusion

The collective evidence from multiple published datasets strongly indicates that SNRPB is frequently overexpressed in a wide range of human tumors and that this overexpression is a significant predictor of poor clinical outcomes. Its central role in pre-mRNA splicing and its involvement in key oncogenic pathways, such as the cell cycle and p53 signaling, underscore its potential as a valuable biomarker for cancer prognosis and a promising target for novel therapeutic interventions. Further research, including in vitro and in vivo studies, is warranted to fully elucidate the molecular mechanisms by which SNRPB contributes to tumorigenesis and to explore the clinical utility of targeting this protein in cancer treatment.[3]

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- To cite this document: BenchChem. [SNRPB Expression Across Published Datasets: A Meta-Analysis and Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606360#meta-analysis-of-snrpb-expression-in-published-datasets]

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